molecular formula C19H22FN3O4 B10996221 methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B10996221
M. Wt: 375.4 g/mol
InChI Key: YIFHIUUECDUQMI-UHFFFAOYSA-N
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Description

Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is a heterocyclic compound featuring a quinazolinone core substituted with fluorine and methyl groups, linked via an acetyl-piperidine scaffold to a methyl acetate moiety. The compound’s precise applications remain under investigation, but its structural complexity highlights its utility in medicinal chemistry and crystallographic studies.

Properties

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[1-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H22FN3O4/c1-12-21-16-4-3-14(20)10-15(16)19(26)23(12)11-17(24)22-7-5-13(6-8-22)9-18(25)27-2/h3-4,10,13H,5-9,11H2,1-2H3

InChI Key

YIFHIUUECDUQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Formation of 6-Fluoro-2-Methylquinazolin-4(3H)-One

The synthesis begins with the preparation of 6-fluoro-2-methylquinazolin-4(3H)-one. A common approach involves cyclizing anthranilic acid derivatives. For example, 4-fluoro-2-methylanthranilic acid can undergo condensation with formamide or urea under acidic conditions to yield the quinazolinone ring. Alternatively, fluorination can be achieved post-cyclization using reagents like Selectfluor™ or hydrogen fluoride-pyridine complexes.

Chlorination at Position 4

To enable subsequent functionalization, the 4-oxo group is converted to a chloro substituent. This is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). For instance, heating 6-fluoro-2-methylquinazolin-4(3H)-one with excess thionyl chloride at 80–100°C for 3–6 hours affords 4-chloro-6-fluoro-2-methylquinazoline in yields of 60–65%.

Introduction of the Acetyl-Piperidine Side Chain

The acetyl-piperidine moiety is introduced via nucleophilic substitution or coupling reactions.

Preparation of Piperidin-4-Yl Acetate Intermediate

Piperidin-4-yl acetate serves as a critical building block. This compound is synthesized by protecting the amine group of piperidin-4-ol with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the hydroxyl group using acetic anhydride and pyridine. Subsequent Boc deprotection with trifluoroacetic acid yields the free amine, piperidin-4-yl acetate.

Coupling with the Quinazolinone Chloride

The 4-chloro-quinazoline derivative reacts with piperidin-4-yl acetate under basic conditions. For example, combining 4-chloro-6-fluoro-2-methylquinazoline with piperidin-4-yl acetate in the presence of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates nucleophilic aromatic substitution. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the coupled product.

Functionalization with the Methyl Acetate Group

The final step involves esterification to introduce the methyl acetate group.

Acetylation of the Piperidine Nitrogen

The free amine on the piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. For instance, treating the coupled product with acetyl chloride in dichloromethane at 0–25°C for 2–4 hours produces the N-acetyl derivative.

Methyl Ester Formation

The carboxylic acid intermediate (if present) is converted to the methyl ester using methanol under acidic conditions or via reaction with methyl iodide in the presence of silver(I) oxide. Alternatively, direct esterification can be achieved using dimethyl sulfate (DMS) and a catalytic amount of sulfuric acid.

Optimization and Reaction Conditions

Critical parameters influencing yields and purity include temperature, solvent choice, and catalyst selection. For example, the use of DMF as a solvent in chlorination reactions enhances reaction rates due to its high polarity. Similarly, employing Cs₂CO₃ instead of K₂CO₃ in coupling reactions improves nucleophilicity and reduces side reactions.

Reaction StepReagents/ConditionsYieldSource Citation
Quinazolinone chlorinationSOCl₂, DMF, 100°C, 3h60–65%
Piperidine couplingPiperidin-4-yl acetate, Cs₂CO₃, DMF, 80°C70–75%
Methyl ester formationMethanol, H₂SO₄, reflux85–90%

Analytical Characterization

The final product is characterized using spectroscopic techniques:

  • ¹H NMR : Peaks corresponding to the quinazolinone aromatic protons (δ 7.2–8.6 ppm), piperidine methylene groups (δ 1.3–2.4 ppm), and acetate methyl groups (δ 2.0–2.4 ppm).

  • LC-MS : Molecular ion peak at m/z 407 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The fluorine atom in the quinazolinone ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinazolinone ring.

Scientific Research Applications

Medicinal Chemistry

Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Research indicates that derivatives of quinazoline exhibit significant anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar scaffolds have been shown to target the human caseinolytic protease P, which is implicated in cancer cell proliferation .

Antimicrobial Properties

The antibacterial activity of quinazoline derivatives has been well documented. This compound may exhibit similar properties against various bacterial strains, making it a candidate for further exploration in treating infections caused by resistant bacteria .

Pharmacological Applications

The pharmacological profile of this compound suggests several applications in treating various conditions.

Histamine Receptor Antagonism

The compound's structure suggests potential activity as a histamine receptor antagonist, which could be beneficial in treating allergic reactions and other histamine-related conditions. Similar compounds have demonstrated efficacy as dual receptor specificity antihistamines, indicating a promising direction for further research .

Neurological Disorders

Given its piperidine moiety, there is potential for this compound to interact with neurotransmitter systems, possibly offering therapeutic benefits for neurological disorders such as anxiety or depression .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of similar compounds:

StudyFocusFindings
Ogawa et al. (1993)V1 receptor antagonistsIdentified compounds with high specificity and oral bioavailability, paving the way for new antihypertensive agents .
Recent Review (2020)Antibacterial activityDocumented the effectiveness of quinazoline derivatives against various bacterial strains, supporting further development of related compounds .
Hansen et al. (2017)Histamine H3 receptor antagonistsExplored subunit-selective antagonism with implications for treating cognitive disorders .

Mechanism of Action

The mechanism of action of methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the piperidine ring further enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other quinazolinone-piperidine hybrids. A notable analogue is 2-[1-Benzyl-4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-4-piperidinyl]-N-[2-(6-fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl]acetamide (referred to as Compound A), which differs in substituents and connectivity .

Comparative Data Table

Property Target Compound Compound A
Molecular Formula C₁₉H₂₂FN₃O₅ C₃₄H₃₄FN₅O₆
Molecular Weight 391.40 g/mol 643.66 g/mol
Core Structure 6-Fluoro-2-methylquinazolin-4(3H)-one 6-Fluoro-2-methylquinazolin-4(3H)-one + 3-hydroxy-6-methyl-4H-pyran-4-one
Substituents Acetyl-piperidin-4-yl methyl acetate Benzyl-piperidin-4-yl acetamide + pyranone moiety
Key Functional Groups Quinazolinone, fluoro, methyl, acetyl, ester Quinazolinone, fluoro, pyranone, benzyl, amide

Functional Implications

Bioactivity: The target compound’s ester group may enhance membrane permeability compared to Compound A’s amide linkage, which could improve bioavailability .

Synthetic Accessibility: The methyl acetate group in the target compound simplifies synthesis compared to Compound A’s benzyl and pyranone substituents, which require additional protection/deprotection steps .

Crystallographic Behavior: Both compounds likely form stable crystals due to planar quinazolinone cores.

Research Findings and Limitations

Pharmacokinetic Studies

No direct pharmacokinetic data are available for the target compound. However, analogues with similar ester groups exhibit improved metabolic stability over amide-containing derivatives, as esterases in vivo hydrolyze esters more predictably than amidases cleave amides .

Computational Modeling

Docking studies suggest the fluorine atom in both compounds enhances binding affinity to kinase targets (e.g., EGFR) by forming halogen bonds. However, the bulkier benzyl group in Compound A may hinder entry into active sites compared to the target compound’s compact acetyl-piperidine chain.

Limitations and Gaps

  • Experimental Data : Most comparisons rely on structural extrapolation rather than empirical assays.
  • Broader pharmacological databases are needed for robust conclusions.

Biological Activity

Methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H20FN3O3\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

Key Properties:

  • Molecular Weight: 345.37 g/mol
  • LogP: 2.8754 (indicates moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Hydrogen Bond Donors: 2
  • Polar Surface Area: 57.316 Ų

This compound is believed to interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Its activity may be attributed to its structural similarity to known pharmacological agents, particularly those affecting the central nervous system and inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related quinazolinone derivatives showed potent antibacterial activity against a range of pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.005 - 0.020 mg/mL
Pseudomonas aeruginosa0.010 - 0.050 mg/mL

These findings suggest that the compound may possess similar antimicrobial efficacy, potentially making it a candidate for further development in treating infections.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Preliminary studies have indicated that derivatives with similar frameworks can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Neuropharmacological Activity

Given its piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those modulating serotonin and dopamine pathways. This could imply that this compound might influence mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A study published in MDPI highlighted the antibacterial activity of quinazolinone derivatives, showing promising results against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Neuropharmacological Research : Research conducted on piperidine derivatives indicated their potential as antidepressants by modulating serotonin receptors .
  • Inflammatory Response : A recent investigation into similar quinazolinone compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl {1-[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]piperidin-4-yl}acetate?

  • Methodology : Start with quinazolinone core synthesis via cyclization of anthranilic acid derivatives, followed by acetylation of the piperidine ring. Key steps include:

  • Step 1 : Prepare 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl using microwave-assisted cyclization (optimizes reaction time) .
  • Step 2 : Acetylate the piperidin-4-yl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ester moiety.
  • Step 3 : Purify intermediates via silica gel chromatography (EtOAc/petroleum ether gradient) and confirm structures using ¹H/¹³C NMR and LC-MS .
    • Validation : Cross-reference computed reaction pathways (e.g., quantum chemical calculations) with experimental yields to identify bottlenecks .

Q. How should researchers characterize this compound’s purity and stability?

  • Methodology :

  • HPLC Analysis : Use a Chromolith RP-18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolytic decomposition of the ester group via FTIR and NMR .
  • Residual Solvents : Follow USP guidelines with GC-MS to detect traces of DMF or THF .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for acetylation and cyclization steps .
  • Machine Learning : Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions (e.g., 80°C in DMF vs. 60°C in THF) .
  • Feedback Loop : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific vs. off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from independent studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
  • Structural Analogues : Synthesize derivatives (e.g., replacing the fluoro group with chloro) to isolate structural contributors to activity discrepancies .

Q. What experimental design strategies are suitable for optimizing yield in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use a Box-Behnken model to test variables:
  • Factors : Temperature (50–90°C), catalyst loading (5–15 mol%), reaction time (12–24 h).
  • Response Surface : Maximize yield while minimizing byproducts (e.g., hydrolyzed ester) .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer; monitor in real-time with inline FTIR .

Data Analysis and Contradiction Management

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions with the quinazolinone core and ester groups to explain solubility trends (e.g., poor solubility in hexane due to dipole mismatch) .
  • Experimental Validation : Measure partition coefficients (LogP) via shake-flask method (octanol/water) and correlate with computational predictions .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodology :

  • Standardization : Use a reference compound (e.g., PF-06465469 ) as an internal control in each assay plate.
  • QC Protocols : Implement LC-MS purity checks (>98%) and NMR fingerprinting for each batch .
  • Blinded Testing : Assign coded samples to eliminate observer bias in activity scoring .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management : Neutralize acidic hydrolyzed byproducts with sodium bicarbonate; dispose via hazardous waste protocols .
  • Storage : Keep in amber vials at –20°C under argon to prevent ester hydrolysis .

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